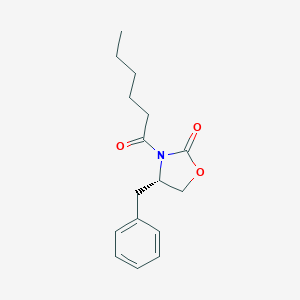

(S)-4-Benzyl-3-hexanoyl-2-oxazolidinone

Description

Evolution and Foundational Role of Chiral Auxiliaries in Enantioselective Synthesis

The concept of the chiral auxiliary was pioneered in the 1970s and 1980s, with notable early contributions from E. J. Corey and Barry Trost. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of one or more reactions. wikipedia.org This strategy involves covalently attaching an enantiomerically pure auxiliary to an achiral substrate, which creates a chiral molecule. This new molecule then undergoes a diastereoselective reaction, and subsequent removal of the auxiliary yields an enantiomerically enriched product. wikipedia.org

Over the past several decades, the use of chiral auxiliaries has become a widespread and reliable method for producing enantiomerically pure compounds. researchgate.net Their development has been crucial for the synthesis of complex natural products and pharmaceuticals, enabling chemists to construct multiple stereocenters with high fidelity. wikipedia.orgresearchgate.net Despite the rise of asymmetric catalysis, chiral auxiliaries remain a vital tool due to their versatility, predictability, and the high levels of stereoselectivity they often provide. colab.wsresearchgate.net

The Evans Oxazolidinone Class: A Benchmark in Stereoselective Transformations

Among the myriad of chiral auxiliaries developed, the oxazolidinone-based auxiliaries, introduced by David A. Evans and his colleagues, stand out as a particularly robust and widely adopted class. wikipedia.orgnumberanalytics.com These auxiliaries have become a benchmark in the field, renowned for their high levels of asymmetric induction in a variety of carbon-carbon bond-forming reactions, including aldol (B89426), alkylation, and Diels-Alder reactions. wikipedia.orgsantiago-lab.com

The general structure of Evans auxiliaries features a substituted oxazolidinone ring, which is typically derived from readily available and inexpensive chiral amino acids or amino alcohols. wikipedia.orgresearchgate.net

The seminal work on oxazolidinone auxiliaries was published by David A. Evans in the early 1980s, detailing their application in stereoselective aldol reactions and alkylations. santiago-lab.comharvard.edu Acylation of the oxazolidinone nitrogen atom creates an N-acyloxazolidinone (an imide), which can be deprotonated to form a conformationally rigid Z-enolate. wikipedia.orgharvard.edu The substituent on the oxazolidinone ring (e.g., at the C4 position) effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. wikipedia.orgacs.org

The broad impact of this methodology is evident in its extensive use in the total synthesis of complex molecules. A classic example is Evans' own synthesis of the macrolide antibiotic cytovaricin, where oxazolidinone auxiliaries were instrumental in setting the absolute stereochemistry of nine different stereocenters through a series of asymmetric aldol and alkylation reactions. wikipedia.org This work showcased the power and reliability of the Evans auxiliary framework in constructing intricate molecular architectures.

| Auxiliary Name | Derived From | Typical Substituent at C4 |

|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | (S)-Phenylalanine (L-Phenylalanine) | Benzyl (B1604629) |

| (R)-4-Benzyl-2-oxazolidinone | (R)-Phenylalanine (D-Phenylalanine) | Benzyl |

| (S)-4-Isopropyl-2-oxazolidinone | (S)-Valine (L-Valine) | Isopropyl |

| (R)-4-Isopropyl-2-oxazolidinone | (R)-Valine (D-Valine) | Isopropyl |

| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | (1R,2S)-Norephedrine | Methyl (and Phenyl at C5) |

The compound (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone is a specific example of an N-acyloxazolidinone substrate prepared for use in stereoselective synthesis. Its structure consists of two key components:

The Chiral Auxiliary: The (S)-4-Benzyl-2-oxazolidinone portion, which is derived from the natural amino acid L-phenylalanine. researchgate.net This is the chiral controller that directs subsequent transformations.

The Substrate: The hexanoyl group, an achiral six-carbon acyl chain, which is attached to the nitrogen atom of the auxiliary.

The primary significance of this compound is its role as a key intermediate. scbt.come-biochem.com It is not typically the final product but rather a carefully designed precursor that allows for the highly controlled, stereoselective modification of the hexanoyl chain. For instance, the α-carbon of the hexanoyl group can be deprotonated to form a chiral enolate, which can then react with an electrophile (e.g., an alkyl halide in an alkylation reaction) with a high degree of facial selectivity dictated by the benzyl group of the auxiliary.

Research has shown that this type of substrate is a valuable intermediate in the synthesis of complex molecules like prostaglandin (B15479496) derivatives. scbt.come-biochem.com After the diastereoselective reaction is complete, the modified and now chiral acyl group can be cleaved from the auxiliary to yield an enantiomerically pure carboxylic acid, ester, or alcohol, while the valuable (S)-4-benzyl-2-oxazolidinone auxiliary can be recovered.

| Property | Value |

|---|---|

| CAS Number | 143965-32-6 scbt.com |

| Molecular Formula | C16H21NO3 gbwol.com |

| Molecular Weight | 275.34 g/mol gbwol.com |

| Synonyms | (4S)-3-(1-Oxohexyl)-4-(phenylmethyl)-2-oxazolidinone scbt.com |

The utility of the Evans framework, exemplified by substrates like this compound, lies in its predictable and high-fidelity control over stereochemistry. For example, in a representative diastereoselective alkylation of a similar N-acyloxazolidinone, diastereomeric ratios greater than 98:2 are commonly achieved, demonstrating the exceptional level of control imparted by the auxiliary. acs.org

| Reaction Type | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Alkylation | N-propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | acs.org |

| Aldol Addition | N-propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn product) | harvard.edu |

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-benzyl-3-hexanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-3-5-10-15(18)17-14(12-20-16(17)19)11-13-8-6-4-7-9-13/h4,6-9,14H,2-3,5,10-12H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMYNRJBNYQKLZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 4 Benzyl 3 Hexanoyl 2 Oxazolidinone

Preparation of the Core (S)-4-Benzyl-2-oxazolidinone Auxiliary

The foundation of the target molecule is the (S)-4-Benzyl-2-oxazolidinone moiety. This compound is a widely used chiral auxiliary in asymmetric synthesis, often referred to as an Evans' auxiliary. rsc.orgacs.org Its preparation typically starts from a readily available and enantiomerically pure starting material from the "chiral pool." williams.edu

Synthetic Routes from Chiral Amino Acid Precursors

The most common and efficient pathway to synthesize (S)-4-Benzyl-2-oxazolidinone utilizes the chiral amino acid (S)-phenylalanine (also known as L-phenylalanine). tandfonline.comgoogle.com The general strategy involves two key transformations: the reduction of the carboxylic acid group to a primary alcohol, followed by cyclization to form the oxazolidinone ring.

The first step is the reduction of (S)-phenylalanine to the corresponding chiral amino alcohol, (S)-phenylalaninol. This reduction is a critical step in the sequence. tandfonline.com Various reducing agents can accomplish this transformation; historically, powerful hydrides like lithium aluminum hydride (LiAlH4) have been used. researchgate.net The process involves the careful addition of the amino acid to a slurry of the reducing agent in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), followed by heating to drive the reaction to completion. google.com

Following the formation of (S)-phenylalaninol, the next step is the cyclization to form the 5-membered oxazolidinone ring. This is achieved by reacting the amino alcohol with a carbonylating agent. tandfonline.com Diethyl carbonate is a commonly employed reagent for this purpose, often in the presence of a base like potassium carbonate. tandfonline.com The reaction involves heating the mixture, which facilitates the intramolecular cyclization and formation of the heterocyclic ring, with ethanol (B145695) being distilled off as a byproduct. tandfonline.com

Optimization Strategies for Efficient and Scalable Production

For the synthesis of (S)-4-Benzyl-2-oxazolidinone to be practical on a larger scale, efficiency, cost, and safety are paramount. Several optimization strategies have been developed to address these factors.

One significant improvement involves a one-pot synthesis of (S)-phenylalaninol from (S)-phenylalanine. tandfonline.comresearchgate.net This method avoids the isolation of intermediates and reduces the use of hazardous solvents. In this procedure, the amino acid is first treated with thionyl chloride and methanol (B129727) to form the methyl ester in situ. tandfonline.com Subsequently, a milder reducing agent, sodium borohydride (B1222165) (NaBH₄) in an aqueous methanolic solution, is used to reduce the ester to the amino alcohol. tandfonline.comtandfonline.com This approach is more economically viable and uses less hazardous reagents than methods employing LiAlH₄. tandfonline.com

Further optimization has focused on the cyclization step. A highly efficient method involves reacting (S)-phenylalaninol with diethyl carbonate and potassium carbonate in the absence of any solvent. tandfonline.comtandfonline.com The heterogeneous mixture is heated, and the reaction proceeds to give the desired product in excellent yield. tandfonline.comresearchgate.net This solvent-free approach aligns with the principles of green chemistry by minimizing waste and simplifying product purification. google.com Recycling excess diethyl carbonate can further enhance the economic feasibility of the process. tandfonline.com

| Step | Traditional Method | Optimized Method | Key Advantages of Optimization |

| Reduction | (S)-phenylalanine reduced with LiAlH₄ in THF. google.comresearchgate.net | One-pot reaction: (S)-phenylalanine converted to methyl ester, then reduced with NaBH₄ in aqueous methanol. tandfonline.comtandfonline.com | Improved safety (avoids LiAlH₄), cost-effective, reduced solvent usage. tandfonline.com |

| Cyclization | (S)-phenylalaninol reacted with a phosgene (B1210022) equivalent in an organic solvent. | (S)-phenylalaninol heated with diethyl carbonate and K₂CO₃ without solvent. tandfonline.comtandfonline.com | High yield, solvent-free ("green") process, simplified purification. tandfonline.comresearchgate.net |

Acylation to Form (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone

Once the chiral auxiliary is prepared, the final step is the attachment of the hexanoyl group to the nitrogen atom of the oxazolidinone ring. This N-acylation reaction must be efficient and proceed without compromising the stereochemical integrity of the chiral center. rsc.org

Acylating Agent Selection and Reaction Condition Parameters

The selection of the acylating agent and the reaction conditions are crucial for a successful N-acylation. The acylating agent must be a source of the hexanoyl group, with hexanoyl chloride being a common and reactive choice. nih.gov Hexanoic anhydride (B1165640) could also be used.

Historically, the N-acylation of oxazolidinones was performed under harsh conditions. This typically involved deprotonating the N-H bond of the auxiliary using a strong base, such as n-butyllithium (n-BuLi), at very low temperatures (-78 °C) in an anhydrous solvent like THF. williams.edu The resulting lithium amide is then treated with the acyl chloride (e.g., hexanoyl chloride) to form the N-acyl-oxazolidinone. rsc.orgwilliams.edu

More recently, milder and more operationally simple methods have been developed. A widely adopted procedure utilizes a base like triethylamine (B128534) (Et₃N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). williams.edubohrium.com In this method, the neutral oxazolidinone is sufficiently nucleophilic to react with the acylating agent in the presence of the DMAP catalyst at room temperature. acs.orgwilliams.edu This protocol eliminates the need for strong, pyrophoric bases and cryogenic temperatures, making it more suitable for large-scale synthesis. bohrium.com

| Parameter | n-BuLi Method | DMAP-Catalyzed Method |

| Base | n-Butyllithium (strong base) williams.edu | Triethylamine (weak base) bohrium.com |

| Catalyst | None | 4-(Dimethylamino)pyridine (DMAP) williams.edu |

| Temperature | -78 °C williams.edu | Room temperature or gentle reflux williams.edu |

| Reagent Handling | Requires handling of pyrophoric n-BuLi and strict anhydrous conditions. williams.edu | Simpler setup, less sensitive to trace moisture. bohrium.com |

| Acylating Agent | Acyl Chloride (e.g., Hexanoyl chloride) williams.edu | Acyl Chloride or Anhydride bohrium.com |

Considerations for Reaction Efficiency and Maintenance of Stereochemical Purity

The primary goal of the acylation step is to efficiently introduce the hexanoyl group while ensuring the stereocenter at the 4-position of the oxazolidinone ring remains unchanged. The stereochemical purity of the auxiliary is critical for its function in subsequent asymmetric reactions. numberanalytics.com

The efficiency of the DMAP-catalyzed reaction is generally high, and the reaction time can be shortened by gentle heating, for instance, by refluxing in a solvent like toluene (B28343) for a brief period. williams.edu This makes the process time-efficient.

Critically, the acylation reaction does not involve breaking any bonds at the chiral center (the carbon bearing the benzyl (B1604629) group). The reaction occurs exclusively at the nitrogen atom. Therefore, when conducted under standard conditions (either the n-BuLi or DMAP method), the process does not affect the stereochemical configuration of the auxiliary. williams.edubohrium.com The (S) configuration of the starting 4-benzyl-2-oxazolidinone is retained in the final this compound product. This preservation of stereochemical integrity is a fundamental requirement for the compound's use in stereoselective synthesis. numberanalytics.com

Applications of S 4 Benzyl 3 Hexanoyl 2 Oxazolidinone in Asymmetric Transformations

Diastereoselective Alpha-Alkylation Reactions

Asymmetric alkylation of N-acyl oxazolidinones is a cornerstone of modern organic synthesis, allowing for the creation of stereogenic centers adjacent to a carbonyl group with high fidelity. The (S)-4-benzyl-2-oxazolidinone auxiliary provides a reliable scaffold for achieving this transformation.

Enolate Generation and Stereocontrol Mechanisms

The key to the high diastereoselectivity observed in these reactions is the formation of a conformationally rigid metal enolate. The process begins with the deprotonation of the α-carbon of the hexanoyl group using a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), typically at low temperatures (-78 °C). uwindsor.ca This abstraction of the α-proton leads to the formation of a (Z)-enolate. williams.edu

The stereoselectivity is governed by the chelation of the metal cation (e.g., Li⁺ or Na⁺) between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation creates a rigid bicyclic system. The bulky benzyl (B1604629) group at the C4 position of the oxazolidinone ring sterically hinders the si-face of the enolate. Consequently, an incoming electrophile can only approach from the less hindered re-face, leading to the formation of one diastereomer in high excess. uwindsor.cawilliams.edu This predictable facial selectivity is the foundation of the Evans asymmetric alkylation methodology.

Substrate Scope and Alkylating Agent Reactivity Profiles

The Evans chiral auxiliary system is versatile and compatible with a wide range of substrates and alkylating agents. While the auxiliary itself is (S)-4-benzyl-2-oxazolidinone, the N-acyl group can be varied, with the hexanoyl group in (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone serving as a representative example. The principles of stereocontrol remain consistent across different linear N-acyl chains.

The reaction performs exceptionally well with reactive primary alkylating agents. Electrophiles such as methyl iodide, ethyl bromide, and benzyl bromide typically yield products with high diastereoselectivity. uwindsor.ca The scope has been expanded to include more complex electrophiles. However, the use of sterically demanding tertiary alkyl halides is challenging due to their propensity for elimination and their inability to undergo a direct Sₙ2 substitution. nih.gov To overcome this, alternative methods involving different metal enolates, such as zirconium enolates, have been developed to facilitate the stereoselective alkylation with tertiary alkyl halides. nih.gov Furthermore, the methodology can be applied to conjugate addition reactions with α,β-unsaturated N-acylated oxazolidin-2-ones, broadening the scope for creating chiral sulfur compounds and other functionalized molecules. nih.gov

Specific Examples of Asymmetric Alkylation Using this compound (e.g., Methylation)

To illustrate the effectiveness of this method, consider the alkylation of an N-propionyl oxazolidinone, which serves as a close analogue for the N-hexanoyl derivative. The N-propionyl derivative of (S)-4-benzyl-2-oxazolidinone is deprotonated with NaHMDS in tetrahydrofuran (B95107) (THF) at -78 °C to form the sodium (Z)-enolate. Subsequent addition of an alkylating agent, such as allyl iodide or benzyl bromide, results in the formation of the alkylated product with excellent diastereoselectivity. williams.edu The major diastereomer can then be isolated by chromatography, and subsequent hydrolysis or aminolysis cleaves the chiral auxiliary, which can be recovered and reused, to yield the enantiomerically enriched carboxylic acid or amide. williams.edu

| Alkylating Agent (E+) | Base | Temperature (°C) | Diastereomeric Ratio (S,S) : (S,R) |

| Methyl Iodide | NaHMDS | -78 | 91 : 9 |

| Benzyl Bromide | LDA | 0 | 99 : 1 |

| Allyl Iodide | NaHMDS | -78 | >99 : 1 |

This table presents typical diastereoselectivities for the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone, which are representative of the selectivities expected for the N-hexanoyl analogue. uwindsor.ca

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products. N-acylated Evans auxiliaries, including this compound, provide exceptional stereocontrol in these reactions through the formation of specific metal enolates.

Metal Enolate Formation and Reactivity (e.g., Boron, Titanium, Magnesium)

The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate and the nature of the metal counterion. Different metal reagents are used to generate enolates with distinct properties, leading to different diastereomeric products.

Boron Enolates : Boron enolates, typically generated using di-n-butylboron triflate (n-Bu₂BOTf) and a tertiary amine like triethylamine (B128534) (Et₃N), are among the most reliable for achieving high syn-selectivity. nih.gov The reaction proceeds rapidly, even at low temperatures, to form a stable (Z)-boron enolate. nih.gov The Lewis acidity of the boron center activates the enolate for subsequent reaction with an aldehyde.

Titanium Enolates : Titanium enolates are also widely used and offer versatility. They can be formed using titanium tetrachloride (TiCl₄) in the presence of a hindered amine base like (-)-sparteine or N,N-diisopropylethylamine (DIPEA). researchgate.netresearchgate.netscielo.org.mx The reactivity and the stereochemical course of the reaction can be modulated by the stoichiometry of the reagents and the presence of additives like N-methyl-2-pyrrolidinone (NMP). scielo.org.mx

Magnesium Enolates : Magnesium halide-catalyzed aldol reactions provide a practical route to anti-aldol adducts. nih.gov These reactions typically employ magnesium chloride (MgCl₂) or magnesium bromide (MgBr₂) in the presence of an amine base and a silylating agent like trimethylsilyl chloride (TMSCl). This protocol is particularly attractive due to the use of common and inexpensive reagents. nih.gov

Control of Syn- and Anti-Diastereoselectivity in Aldol Products

The ability to selectively generate either syn- or anti-aldol products is a significant advantage of using N-acyl oxazolidinones. This control is achieved by carefully selecting the metal enolate and reaction conditions.

The stereochemical outcome of boron-mediated aldol reactions is explained by the Zimmerman-Traxler transition state model. The (Z)-boron enolate reacts with the aldehyde via a highly ordered, six-membered chair-like transition state. To minimize steric interactions, the aldehyde's substituent (R') occupies a pseudo-equatorial position. This arrangement reliably leads to the formation of the syn-aldol adduct. nih.gov

In contrast, magnesium halide-catalyzed reactions typically furnish the anti-aldol product. nih.gov This outcome is believed to result from an open, non-chelated transition state. The stereoselectivity is governed by dipole minimization and steric interactions in this more flexible arrangement.

Titanium enolates offer the unique ability to access either syn or anti products from the same chiral auxiliary. For instance, using one equivalent of TiCl₄ and (-)-sparteine can lead to the "Evans syn" aldol product with high selectivity. scielo.org.mxscielo.org.mx By altering the stoichiometry of the titanium reagent and the base, it is possible to favor the "non-Evans syn" or even anti-adducts, demonstrating the remarkable tunability of this system.

| Metal Enolate | Reagents | Typical Aldehyde | Predominant Product | Diastereomeric Ratio (syn:anti or anti:syn) |

| Boron | n-Bu₂BOTf, Et₃N | Isobutyraldehyde | syn | >99 : 1 |

| Titanium | TiCl₄, (-)-Sparteine | Benzaldehyde (B42025) | syn | 97 : 3 |

| Magnesium | MgBr₂, Et₃N, TMSCl | Propionaldehyde | anti | >95 : 5 |

This table summarizes the general stereochemical outcomes for aldol reactions of N-propionyl-(S)-4-benzyl-2-oxazolidinone with various aldehydes, which are representative of the selectivities expected for the N-hexanoyl analogue. nih.govnih.govscielo.org.mx

Asymmetric Michael Addition Reactions

Asymmetric Michael additions, or conjugate additions, are powerful methods for the stereoselective formation of carbon-carbon bonds. The use of chiral N-acyloxazolidinones, including this compound, as chiral auxiliaries has been extensively explored to control the stereochemical outcome of these reactions. nih.gov

The diastereoselectivity of Michael additions mediated by Evans-type oxazolidinone auxiliaries is significantly influenced by the nature of the nucleophile and the electrophilic substrate. The Lewis acid used to activate the N-enoyl system also plays a crucial role by forming a chelate between the two carbonyl oxygens, thereby creating a rigid and predictable steric environment. nih.gov

Research has shown that Grignard reagents in the presence of a copper catalyst can be effectively added to α,β-unsaturated N-alkenoyl-2-oxazolidinones with high diastereoselectivity. nih.gov A study utilizing various Grignard reagents and an FeCl₃ catalyst demonstrated that the steric hindrance of the nucleophile is a primary factor influencing the stereoselectivity of the Michael addition. researchgate.net For instance, reactions with sterically demanding Grignard reagents resulted in diastereomeric excesses (de) as high as 98%. researchgate.net

The substrate itself, the N-enoyl moiety, also dictates the reaction's success. Generally, β-substituted enoyl systems react with high selectivity. The geometry of the enolate, which is influenced by the method of its formation, is critical for achieving high levels of asymmetric induction. Chlorotitanium enolates of chiral N-acyloxazolidinones have been shown to react with a range of electrophilic olefins with good to excellent diastereoselectivity. acs.org

| Nucleophile (Grignard Reagent) | Substrate (N-enoyloxazolidinone) | Catalyst/Lewis Acid | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| Various Grignard Reagents | α,β-unsaturated-N-alkenoyl-2-oxazolidinones | FeCl₃ | Up to 98% | researchgate.net |

| Grignard Reagents | α,β-unsaturated-N-alkenoyl-2-oxazolidinones | CuBr·S(CH₃)₂ | High | nih.gov |

| Chlorotitanium Enolates | Representative Electrophilic Olefins | - | High | acs.org |

Other Significant Asymmetric Reactions Mediated by Oxazolidinone Auxiliaries

Beyond Michael additions, the utility of (S)-4-Benzyl-2-oxazolidinone and its derivatives extends to a wide array of other important asymmetric transformations.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The use of chiral N-acryloyl oxazolidinones as dienophiles allows for highly diastereoselective [4+2] cycloadditions. wikipedia.orgnih.gov Lewis acids are crucial in these reactions as they chelate to the carbonyl groups of the N-acyloxazolidinone, locking the conformation and activating the dienophile towards cycloaddition. chemtube3d.com This chelation ensures that one face of the dienophile is effectively blocked by the chiral auxiliary, directing the approach of the diene to the opposite face. chemtube3d.com

For example, the Lewis acid-promoted Diels-Alder reaction of acrylate esters of cis-1-arylsulfonamido-2-indanols with cyclopentadiene yields exclusively endo-adducts with very high diastereoselectivity. nih.gov Similarly, the reaction of a 3-(acyloxy)acryloyl oxazolidinone with cyclopentadiene in the presence of Et₂AlCl provided the endo cycloadduct as a single isomer. rsc.org

| Dienophile | Diene | Lewis Acid | Selectivity | Reference |

|---|---|---|---|---|

| N-acryloyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | TiCl₄ | 2:1 exo:endo, high facial preference | bohrium.com |

| 3-(acyloxy)acryloyl oxazolidinone | Cyclopentadiene | Et₂AlCl | Single endo isomer | rsc.org |

| Acrylate of cis-1-arylsulfonamido-2-indanol | Cyclopentadiene | Various Lewis Acids | Exclusively endo, high de | nih.gov |

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. Asymmetric variants of this reaction are of great importance for the synthesis of chiral amines and amino acids. Chiral N-acylhydrazones derived from 3-amino-2-oxazolidinones have been successfully employed in highly diastereoselective Lewis acid-mediated Mannich-type reactions with silyl enolates. researchgate.net

In these reactions, the chiral auxiliary on the N-acylhydrazone directs the approach of the nucleophile. The choice of Lewis acid can influence the stereochemical outcome. Lewis acids capable of chelation, such as ZnCl₂, favor attack from the si-face, while monodentate Lewis acids like boron trifluoride can favor attack from the re-face. researchgate.net This methodology provides an efficient route to β-amino acid derivatives with high diastereomeric ratios, often exceeding 99:1. researchgate.net

| Substrate (Chiral N-Acylhydrazone) | Nucleophile | Lewis Acid | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Derived from (S)-4-benzyl-2-oxazolidinone | Silyl Enol Ethers | ZnCl₂ | Up to 99:1 | researchgate.net |

| Derived from (S)-4-benzyl-2-oxazolidinone | Silyl Enol Ethers | Boron Trifluoride | Reversal of selectivity observed | researchgate.net |

(S)-4-Benzyl-2-oxazolidinone has also been utilized in the preparation and functionalization of chiral, stabilized phosphorus ylides. scientificlabs.co.uk These ylides are valuable reagents in organic synthesis, most notably in the Wittig reaction for the formation of alkenes. The synthesis of these chiral ylides often involves the reaction of a chiral auxiliary with triphenylphosphoranylideneketene (the Bestmann ylide). nih.gov The resulting chiral stabilized ylides can then be used in subsequent reactions to generate enantiomerically enriched products.

The reaction involves a nucleophilic attack of the ylidic carbon on an electrophile, followed by cyclization and elimination of triphenylphosphine oxide to form the desired product. nih.gov This methodology allows for the transfer of chirality from the oxazolidinone auxiliary to the newly formed molecule.

Strategic Utility in Complex Molecule and Pharmaceutical Intermediate Synthesis

The high degree of stereocontrol and reliability offered by (S)-4-Benzyl-2-oxazolidinone and related chiral auxiliaries have made them indispensable in the total synthesis of complex natural products and the preparation of pharmaceutical intermediates. rsc.orgchemimpex.com The ability to predictably set multiple stereocenters is a key advantage in multistep syntheses.

Enantioselective Construction of Natural Products (e.g., Peach Leafminer Moth Sex Pheromone)

A notable application of this compound is in the asymmetric synthesis of natural products, exemplified by the synthesis of the sex pheromone of the peach leafminer moth (Lyonetia clerkella). This pheromone, identified as (S)-14-methyl-1-octadecene, requires a precise stereochemical configuration for its biological activity.

In a reported synthesis, (S)-4-benzyl-2-oxazolidinone is first acylated with hexanoyl chloride to yield this compound. This step attaches the hexanoyl group to the chiral auxiliary, setting the stage for the crucial stereocenter-forming reaction. The subsequent step involves a diastereoselective methylation of the α-carbon of the hexanoyl group. The bulky benzyl group of the oxazolidinone ring effectively shields one face of the enolate intermediate, directing the incoming methyl group to the opposite face with high selectivity. This results in the formation of (S)-4-Benzyl-3-((S)-2-methylhexanoyl)oxazolidin-2-one.

Synthesis of Chiral Building Blocks and Pharmaceutical Intermediates

Beyond natural product synthesis, this compound serves as a valuable precursor for the creation of versatile chiral building blocks and key intermediates for the pharmaceutical industry. The ability to introduce specific stereochemistry early in a synthetic sequence is a cornerstone of modern drug development.

One significant application lies in its use as an intermediate in the preparation of prostaglandin (B15479496) derivatives. Prostaglandins are a class of biologically active lipid compounds that mediate a wide range of physiological effects, and their synthetic analogues are used in various therapeutic areas. The synthesis of these complex molecules often requires the precise installation of multiple stereocenters, a task for which chiral auxiliaries like this compound are well-suited.

Furthermore, the diastereoselective reactions of this compound, such as alkylation and aldol reactions, provide access to a variety of enantiomerically enriched synthons. For instance, the enolate derived from this compound can react with various electrophiles to introduce different side chains at the α-position of the hexanoyl group, all with a high degree of stereocontrol. These resulting chiral carboxylic acid derivatives can then be converted into other functional groups, such as aldehydes, alcohols, and amines, which are themselves valuable chiral building blocks for more complex molecules.

Mechanistic Insights and Stereochemical Rationalization of Oxazolidinone Directed Reactions

Transition State Modeling for Stereoselectivity Prediction

Transition state models have been instrumental in elucidating the origins of stereoselectivity in reactions directed by oxazolidinone auxiliaries. These models provide a framework for predicting and rationalizing the observed diastereomeric ratios by considering the three-dimensional arrangement of atoms at the point of bond formation.

Role of Chelation in Directing Stereochemical Outcomes of Enolate Reactions

Chelation plays a pivotal role in organizing the transition state of enolate reactions involving N-acyloxazolidinones, thereby dictating the stereochemical outcome. The formation of a rigid, chelated intermediate involving the metal counterion of the enolate and both carbonyl oxygens of the N-acyloxazolidinone is a key feature of many highly stereoselective transformations. uwindsor.cawilliams.edu

In the case of boron enolates derived from (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone, treatment with reagents like di-n-butylboron triflate (n-Bu₂BOTf) and a tertiary amine leads to the formation of a Z-enolate. Spectroscopic evidence, such as lower energy carbonyl absorbances in IR spectroscopy, supports the formation of a chelated boron enolate where the boron atom is coordinated to both the enolate oxygen and the oxazolidinone ring carbonyl oxygen. nih.gov This chelation locks the conformation of the enolate, presenting a sterically defined face to incoming electrophiles. ox.ac.uk

Similarly, with Lewis acids like titanium tetrachloride (TiCl₄), both chelated and non-chelated transition states can be considered. nih.govacs.orgacs.org The coordination of the titanium to the carbonyl group of the chiral auxiliary can lead to a pre-organized transition state that favors a specific reaction pathway. acs.org The formation of these rigid, chelated structures is crucial for high levels of asymmetric induction, as it minimizes conformational flexibility and accentuates the steric influence of the chiral auxiliary. uwindsor.ca

The table below summarizes the effect of chelation on the stereochemical outcome of aldol (B89426) reactions involving oxazolidinone-derived titanium enolates.

| Transition State | Key Feature | Predicted Major Product |

| Chelated | Coordination of the Lewis acid (e.g., Ti) to both the enolate oxygen and the oxazolidinone carbonyl oxygen. | Often leads to the "non-Evans" syn aldol product. nih.govresearchgate.net |

| Non-Chelated | Coordination of the Lewis acid primarily to the enolate oxygen. | Generally favors the formation of the "Evans" syn aldol product. nih.govresearchgate.net |

Elucidation of Diastereofacial Preference and Steric Directing Effects

The diastereofacial preference in reactions of N-acyloxazolidinone enolates is primarily governed by steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring. nih.gov For (S)-4-Benzyl-2-oxazolidinone, the bulky benzyl (B1604629) group effectively shields one face of the enolate.

In the widely accepted model for alkylation reactions, the formation of a rigid, chelated Z-enolate forces the benzyl group into a pseudo-axial orientation. williams.edu This arrangement leaves the re face of the enolate more accessible to electrophilic attack, as the si face is sterically encumbered by the benzyl substituent. uwindsor.ca Consequently, the electrophile approaches from the less hindered face, leading to the observed high diastereoselectivity. williams.edu

In aldol additions, the Zimmerman-Traxler model for a chair-like six-membered ring transition state is often invoked. youtube.com In the case of non-chelated transition states, the steric bulk of the C4 substituent directs the incoming aldehyde to the opposite face of the enolate. nih.govresearchgate.net The minimization of steric interactions between the auxiliary's substituent, the enolate, and the aldehyde's substituent in the chair-like transition state is the determining factor for the observed stereochemistry. nih.govresearchgate.net The attack from the less hindered face of the enolate on the aldehyde, through a transition state where the aldehydic substituent occupies an equatorial position, is generally the preferred pathway. nih.govacs.org

Computational Chemistry Approaches in Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deeper mechanistic insights and quantitatively predicting the stereochemical outcomes of oxazolidinone-directed reactions. These methods allow for the detailed analysis of transition state geometries and energies, providing a theoretical basis for experimentally observed selectivities.

Density Functional Theory (DFT) Applications for Transition State Analysis

DFT calculations have been successfully employed to investigate the mechanisms of various reactions involving oxazolidinones. acs.orgnih.gov By modeling the potential energy surface of a reaction, researchers can identify and characterize the transition states corresponding to the formation of different stereoisomers. The calculated energy differences between these diastereomeric transition states can then be used to predict the product ratios.

For instance, DFT studies on the TiCl₄-promoted aldol reaction of Evans propionyl oxazolidinone with benzaldehyde (B42025) have examined both chelated and non-chelated pathways. nih.govacs.org These calculations have been able to rationalize the experimentally observed high stereoselectivity towards the Evans syn aldol product by demonstrating a significant energy difference between the favored and disfavored transition states. nih.govacs.org The M06-2X functional has been shown to be particularly effective in evaluating diastereomeric ratios that are in good agreement with experimental results. acs.org

The following table presents hypothetical relative free energies for competing transition states in an oxazolidinone-directed aldol reaction, as could be determined by DFT calculations.

| Transition State | Pathway | Relative Free Energy (kcal/mol) | Predicted Outcome |

| TS-Syn-Re | Non-Chelated | 0.0 | Major Product |

| TS-Syn-Si | Non-Chelated | +3.5 | Minor Product |

| TS-Anti-Re | Non-Chelated | +4.2 | Minor Product |

| TS-Anti-Si | Non-Chelated | +5.1 | Minor Product |

| TS-Syn-Chelated | Chelated | +2.8 | Minor Product |

Note: These values are illustrative and represent typical energy differences found in DFT studies.

Correlation of Computational Models with Experimental Stereochemical Observations

A key strength of computational modeling is its ability to correlate theoretical predictions with experimental results. Numerous studies have demonstrated a strong agreement between DFT-calculated stereoselectivities and those observed in the laboratory for oxazolidinone-mediated reactions. acs.orgnih.gov

For example, computational models have successfully rationalized the stereodivergence between Evans and non-Evans products in aldol reactions by identifying the pivotal role of chelation and steric hindrance. nih.govresearchgate.net The application of an activation strain model to the critical transition states has been effective in explaining the origin of stereoselectivity, with improved interaction energy between the reactants being a key stabilizing factor for the lowest energy transition state. nih.govresearchgate.net

Furthermore, DFT calculations have not only confirmed existing mechanistic proposals but have also been used to refine or even challenge previously held assumptions about reaction pathways. nih.gov By providing a detailed energetic and geometric picture of the transition states, computational chemistry offers a powerful complementary approach to experimental studies, enabling a more complete and nuanced understanding of the factors that govern stereoselectivity in these important asymmetric transformations.

Recovery and Regeneration of the S 4 Benzyl 2 Oxazolidinone Chiral Auxiliary

Cleavage Methodologies for Auxiliary Excision

The excision of the (S)-4-Benzyl-2-oxazolidinone auxiliary can be accomplished through several methods, primarily categorized as hydrolytic or reductive cleavage. The choice of method depends on the desired functionality of the final product.

Hydrolytic cleavage of the N-acyl bond is a common method to release the chiral carboxylic acid and recover the auxiliary. However, the choice of nucleophile is critical to ensure selective cleavage of the exocyclic amide bond without degrading the oxazolidinone ring.

Lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is a highly effective reagent for the mild and selective hydrolysis of N-acyl oxazolidinones. acs.orgpublish.csiro.au This method preferentially cleaves the exocyclic amide bond, yielding the desired carboxylic acid and the intact (S)-4-Benzyl-2-oxazolidinone auxiliary, which can be recovered in high yield. publish.csiro.auresearchgate.net The reaction is believed to proceed through the formation of a percarboxylate intermediate, which is then reduced during workup to the carboxylic acid. acs.org The use of a large excess of hydrogen peroxide is crucial for minimizing the formation of unwanted hydroxyamide byproducts and improving the yield of the desired carboxylic acid. acs.org

In contrast, the use of lithium hydroxide alone for hydrolysis leads to a different outcome. LiOH preferentially attacks the less sterically hindered endocyclic carbonyl group of the oxazolidinone ring. publish.csiro.aunih.gov This results in the opening of the oxazolidinone ring and destruction of the chiral auxiliary, yielding a ring-opened hydroxyamide product. acs.orgpublish.csiro.au Therefore, LiOH is not a suitable reagent for the selective removal and recovery of the auxiliary.

| Reagent | Primary Product | Auxiliary Recovery |

| Lithium Hydroperoxide (LiOOH) | Carboxylic Acid | High |

| Lithium Hydroxide (LiOH) | Ring-opened Hydroxyamide | No |

This table summarizes the outcomes of hydrolytic cleavage of (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone with different nucleophiles.

Other nucleophiles like lithium benzyloxide (LiOBn) and lithium benzylthiolate (LiSBn) have also been shown to favor exocyclic cleavage, affording benzyl (B1604629) esters and benzyl thioesters, respectively, while allowing for the recovery of the auxiliary. publish.csiro.auresearchgate.net

An alternative to hydrolytic cleavage is the reduction of the N-acyl group to a primary alcohol. This transformation is typically achieved using hydride reducing agents. Reagents such as lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. uwindsor.ca The reduction of the N-acyl oxazolidinone proceeds to the corresponding chiral alcohol, and the (S)-4-Benzyl-2-oxazolidinone auxiliary can be recovered. uwindsor.ca This method provides a direct route to enantiomerically enriched chiral alcohols, which are valuable synthetic intermediates.

Regioselectivity and Mechanistic Basis of Auxiliary Cleavage Reactions

The differing regioselectivities observed in the cleavage of N-acyl oxazolidinones with various nucleophiles have been the subject of mechanistic studies, including density functional theory (DFT) computations. publish.csiro.auresearchgate.net The key to understanding the selectivity lies in the relative energies of the transition states for nucleophilic attack at the two carbonyl groups (exocyclic amide and endocyclic carbamate) and the subsequent decomposition of the tetrahedral intermediates.

Computational studies suggest that contrary to initial steric arguments, most nucleophiles, including hydroxide (OH⁻) and hydroperoxide (OOH⁻), preferentially attack the less hindered endocyclic carbonyl group. publish.csiro.auresearchgate.net The ultimate reaction outcome is then determined by the stability of the resulting tetrahedral intermediate.

In the case of LiOH, the tetrahedral intermediate formed from endocyclic attack has a low barrier for decomposition, leading to the irreversible cleavage of the oxazolidinone ring. publish.csiro.auresearchgate.net For LiOOH, LiOBn, and LiSBn, the barrier for the decomposition of the initially formed endocyclic tetrahedral intermediate is significantly higher. publish.csiro.auresearchgate.net This allows for a reversible initial attack, and the reaction proceeds through the alternative, albeit initially less favored, pathway of attacking the exocyclic carbonyl group, leading to the desired cleavage and preservation of the auxiliary. publish.csiro.auresearchgate.net The difference in the decomposition barriers is the crucial factor governing the observed regioselectivity. publish.csiro.au

Auxiliary Recyclability and Economic Feasibility in Multi-Step Syntheses

The development of reliable cleavage protocols that ensure high recovery rates of the auxiliary without loss of enantiomeric purity is therefore of paramount importance. publish.csiro.auresearchgate.net The robustness of the (S)-4-Benzyl-2-oxazolidinone auxiliary to various reaction conditions and its straightforward recovery by extraction or chromatography contribute to its widespread use in both academic research and industrial applications. publish.csiro.ausigmaaldrich.com The cost-effectiveness achieved through recycling makes the use of stoichiometric chiral auxiliaries a competitive and practical strategy for obtaining enantiomerically pure compounds. researchgate.net

Comparative Analysis of the Evans Oxazolidinone System

Comparison with Structurally Related Oxazolidinone Auxiliaries and Derivatives

The stereochemical outcome of reactions employing Evans auxiliaries can be finely tuned by modifying the structure of the oxazolidinone ring itself. The substituent at the 4-position, derived from readily available α-amino acids, plays a crucial role in shielding one face of the enolate derived from the N-acyl group. For instance, auxiliaries derived from valine ((S)-4-isopropyl-2-oxazolidinone) and phenylalanine ((S)-4-benzyl-2-oxazolidinone) are among the most common, and their relative steric bulk can influence the degree of diastereoselectivity. researchgate.net

A significant variation involves replacing the oxygen atom of the ring carbonyl with sulfur, leading to oxazolidinethiones and thiazolidinethiones. These sulfur-based analogs have proven to be highly effective and, in some cases, superior to their oxo-counterparts, particularly in acetate (B1210297) aldol (B89426) reactions. scielo.org.mx Theoretical studies on the aldol reaction between a chiral titanium enolate and benzaldehyde (B42025) have explored the differences between propionyl oxazolidinone, oxazolidinethione, and thiazolidinethione. acs.org These studies suggest that the presence of the thiocarbonyl group can alter the chelation state of the transition state, potentially leading to "non-Evans" syn aldol products under specific conditions. acs.org This provides a powerful method for accessing different aldol diastereomers by simply modifying the auxiliary's structure. researchgate.netcolab.ws

The following table summarizes the comparative performance of different oxazolidinone-based auxiliaries in achieving diastereoselectivity in a representative asymmetric reaction.

| Auxiliary Type | Key Structural Feature | Typical Reaction | Observed Selectivity/Outcome | Reference |

|---|---|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | Benzyl (B1604629) group at C4 | Aldol, Alkylation | High diastereoselectivity for "Evans" syn-aldol products. | wikipedia.orgsantiago-lab.com |

| (S)-4-Isopropyl-2-oxazolidinone | Isopropyl group at C4 | Aldol, Alkylation | High diastereoselectivity, steric bulk influences transition state. | acs.org |

| Thiazolidinethione Derivatives | Sulfur replaces ring carbonyl oxygen and ring oxygen | Acetate Aldol Reaction | Can provide superior selectivity over oxazolidinones; allows access to "non-Evans" syn-aldol products via chelation control. | scielo.org.mxacs.org |

| N-Acylhydrazone Derivatives | Hydrazone attached to N-acyl group | Radical Addition (Mannich-type) | High stereoselectivity observed, with outcomes dependent on the Lewis acid used (chelate vs. non-chelate control). | researchgate.net |

Comparative Evaluation with Diverse Chiral Auxiliary Classes (e.g., Camphorsultam, Pseudoephedrine)

While the Evans oxazolidinone system is highly effective, other classes of chiral auxiliaries have also been developed, each with its own distinct advantages. Prominent among these are camphorsultam and pseudoephedrine-based auxiliaries.

Camphorsultam , often called Oppolzer's sultam, is a classic chiral auxiliary known for its rigid bicyclic structure. wikipedia.orgwikipedia.org This rigidity provides excellent stereochemical control in a variety of transformations, including Diels-Alder reactions, Michael additions, and Claisen rearrangements. wikipedia.orgwikipedia.org In some syntheses, camphorsultam has been reported to provide superior single asymmetric induction compared to oxazolidinone auxiliaries. wikipedia.org Its well-defined conformation makes it a reliable choice for achieving high levels of stereoselectivity. wikipedia.org

Pseudoephedrine serves as a practical and inexpensive chiral auxiliary, with both enantiomers being commercially available. caltech.eduacs.org When acylated to form tertiary amides, the resulting compounds undergo highly diastereoselective alkylations with a wide range of alkyl halides. acs.org The products can be readily converted into enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. acs.org Due to regulatory restrictions on pseudoephedrine, alternatives like pseudoephenamine have been developed, which can offer equal or even greater diastereoselectivities, particularly in the formation of quaternary carbon centers. nih.govharvard.edu

The following table provides a comparative overview of these three major classes of chiral auxiliaries.

| Feature | Evans Oxazolidinones | Camphorsultam (Oppolzer's Sultam) | Pseudoephedrine Amides |

|---|---|---|---|

| Origin/Source | Derived from α-amino acids (e.g., Phenylalanine, Valine). | Derived from camphor. wikipedia.org | Commercially available commodity chemical. caltech.edu |

| Key Structural Feature | Substituted oxazolidinone ring; stereocontrol via C4 substituent. wikipedia.org | Rigid bicyclic sultam structure. wikipedia.org | Chiral amino alcohol backbone; stereocontrol via chelated enolate. wikipedia.orgacs.org |

| Typical Applications | Aldol reactions, alkylations, Diels-Alder, conjugate additions. wikipedia.org | Diels-Alder, Michael additions, Claisen rearrangements, alkylations. wikipedia.orgwikipedia.org | Asymmetric alkylations of α-substituted products. acs.org |

| Stereocontrol Model | Dipole minimization and chelated Zimmerman-Traxler transition states. youtube.com | Steric blocking by the rigid sultam framework. wikipedia.org | Chelation of lithium to the amide carbonyl and hydroxyl group directs alkylation. wikipedia.org |

| Cleavage Conditions | Hydrolysis (acidic/basic), reduction (e.g., LiBH₄, LiAlH₄), transamination. wikipedia.org | Hydrolysis, reduction. wikipedia.org | Acidic or basic hydrolysis, reduction with reagents like LAB. wikipedia.orgcaltech.edu |

Advantages and Limitations of the Evans Oxazolidinone System in Modern Asymmetric Synthesis

Despite the significant progress in catalytic asymmetric synthesis, the Evans oxazolidinone system remains a crucial and widely used methodology. researchgate.netcolab.ws Its enduring relevance is due to a combination of distinct advantages, though it is not without its limitations.

Advantages:

High Reliability and Predictability: The stereochemical outcomes of reactions using Evans auxiliaries are highly predictable based on well-established transition state models. researchgate.netsci-hub.se This reliability makes it a go-to method, especially in the early phases of drug development and complex natural product synthesis. wikipedia.orgresearchgate.net

Versatility: The methodology has been successfully applied to a vast array of stereoselective transformations, demonstrating broad substrate scope and functional group tolerance. wikipedia.orgresearchgate.net

Excellent Stereoselectivity: Evans auxiliaries consistently provide very high levels of diastereoselectivity, often exceeding 99% diastereomeric excess (d.e.). youtube.com

Facile Product Separation: The products of auxiliary-directed reactions are diastereomers, which typically have different physical properties, allowing for easy separation by standard techniques like column chromatography or crystallization. wikipedia.org This can be a significant advantage for obtaining materials with very high enantiomeric purity.

Readily Accessible: A wide range of Evans auxiliaries can be efficiently prepared from the chiral pool of natural α-amino acids. nih.gov

Limitations:

Competition from Catalytic Methods: The field of modern asymmetric synthesis has seen a dramatic rise in the development of highly efficient catalytic methods (using transition metals, organocatalysts, or enzymes). frontiersin.orgresearchgate.net These catalytic approaches require only a small amount of a chiral substance, making them more atom-economical and often more desirable for industrial applications.

Future Research Directions and Emerging Trends in Oxazolidinone Chemistry

Innovations in Oxazolidinone-Mediated Asymmetric Transformations and Expanding Reaction Scope

The utility of (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone and other N-acyl oxazolidinones as chiral auxiliaries is well-established in a variety of stereoselective transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. nih.govwikipedia.org The benzyl (B1604629) group at the 4-position effectively shields one face of the enolate, directing incoming electrophiles to the opposite side and thus controlling the stereochemistry of the newly formed chiral center. williams.edu

Innovations are focused on expanding the scope of reactions where these auxiliaries can be employed with high diastereoselectivity. Recent research has demonstrated their successful application in more complex transformations such as asymmetric Michael additions, cyclopropanations, and the synthesis of non-proteinogenic α-amino acids. sigmaaldrich.com For instance, the rigid chelation of the N-acyl oxazolidinone with a metal ion is key to the high degree of asymmetric induction observed in 1,4-conjugate addition reactions. researchgate.net

A significant area of development is the modification of the oxazolidinone scaffold itself to fine-tune its steric and electronic properties, thereby enhancing selectivity in a broader range of chemical transformations. Furthermore, novel methods for the cleavage of the auxiliary are being explored to yield a wider variety of chiral products beyond the traditional carboxylic acids, alcohols, and esters. wikipedia.org

Table 1: Key Asymmetric Transformations Utilizing Oxazolidinone Auxiliaries

| Transformation | Description | Key Features |

| Aldol Reactions | Formation of β-hydroxy carbonyl compounds with control over two contiguous stereocenters. | Highly diastereoselective, applicable to the synthesis of complex natural products. wikipedia.org |

| Alkylation Reactions | Formation of a new C-C bond at the α-position to the carbonyl group. | Reliable for creating quaternary stereocenters. rsc.org |

| Diels-Alder Reactions | [4+2] cycloaddition to form six-membered rings with high stereocontrol. | Auxiliary directs the dienophile approach. nih.gov |

| Michael Additions | Conjugate addition of enolates to α,β-unsaturated carbonyl compounds. | Effective for the formation of 1,5-dicarbonyl compounds. sigmaaldrich.comresearchgate.net |

| Cyclopropanations | Formation of cyclopropane (B1198618) rings from alkenes. | Emerging application with potential for high diastereoselectivity. sigmaaldrich.com |

Integration with Catalytic Asymmetric Strategies for Enhanced Efficiency

While chiral auxiliaries like this compound are highly effective, they are used in stoichiometric amounts, which can be a drawback in terms of atom economy. researchgate.net A major trend is the integration of these auxiliary-based methods with catalytic asymmetric strategies. This dual approach aims to combine the reliability and predictability of chiral auxiliaries with the efficiency of catalysis.

Another approach is the development of reactions where a catalyst is used to regenerate the chiral auxiliary, allowing it to be used in sub-stoichiometric amounts. While still in its early stages, this concept holds significant promise for making auxiliary-based methods more efficient and cost-effective. Furthermore, the development of catalytically formed chiral auxiliaries is an emerging area that circumvents the need for pre-synthesized auxiliaries. nih.gov

High-Throughput Screening and Automation in Chiral Auxiliary Research

The discovery of new chiral auxiliaries and the optimization of reaction conditions can be a time-consuming process. High-throughput screening (HTS) and automation are emerging as powerful tools to accelerate this research. nih.gov HTS allows for the rapid evaluation of a large number of chiral auxiliaries, catalysts, and reaction parameters in parallel. researchgate.net

Microfluidic devices are being explored for chiral separations and reaction optimization, offering advantages such as reduced analysis times and minimal consumption of reagents. nih.gov Fluorescence-based assays are also being developed for the high-throughput determination of enantiomeric excess, a critical parameter in asymmetric synthesis. nih.gov These techniques, combined with parallel synthesis, create a robust platform for the discovery of new and more efficient chiral systems. nih.gov The data generated from HTS can also be used to develop predictive models for stereoselectivity, further guiding the design of new auxiliaries and reactions.

Potential for Applications in Advanced Materials Science and Biotechnology

The influence of oxazolidinone chemistry extends beyond the synthesis of small molecules. The chiral building blocks produced using auxiliaries like this compound have significant potential in materials science and biotechnology.

In materials science, the incorporation of chiral units into polymers can lead to materials with unique properties, such as chiroptical activity or the ability to self-assemble into helical structures. Research into the synthesis of linear poly(oxazolidin-2-one)s is an example of how this heterocyclic core is being explored for the creation of novel polymers. acs.org These materials could find applications in areas such as chiral chromatography, asymmetric catalysis, and smart materials.

In biotechnology, oxazolidinone-derived synthons can be used to create complex biomolecules, such as peptides with unnatural amino acids or modified natural products. digitellinc.com The ability to precisely control stereochemistry is crucial for the biological activity of these molecules. The thioester products derived from oxazolidinone auxiliaries can serve as substrates for biocatalytic transformations, bridging the gap between chemical and enzymatic synthesis. digitellinc.com Furthermore, the oxazolidinone scaffold itself is a key component in a class of antibiotics, and ongoing research is focused on developing new derivatives with improved efficacy and a broader spectrum of activity. acs.orgrsc.orgnih.govresearchgate.net

Q & A

Basic: What are the key synthetic routes for preparing (S)-4-benzyl-3-hexanoyl-2-oxazolidinone?

A robust method involves starting from L-phenylalanine. The synthesis includes:

Cyclization : Formation of the oxazolidinone core via carbamate cyclization.

Acylation : Introduction of the hexanoyl group using acylating agents (e.g., hexanoyl chloride).

Stereochemical control : Retention of the (S)-configuration via chiral auxiliary-directed synthesis.

Critical steps include hydrolysis of the carbamate and functionalization under anhydrous conditions to avoid racemization .

Basic: How is enantiomeric purity assessed for this compound?

Enantiomeric excess is determined via:

- Polarimetry : Specific optical rotation ([α]D = -14.5° at 5% w/v in methanol) confirms stereochemical integrity .

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases. Retention time differences >2 minutes indicate high enantiopurity.

Basic: What structural features are confirmed by X-ray crystallography?

Single-crystal X-ray analysis reveals:

- Envelope conformation : The oxazolidinone ring adopts an envelope conformation with a methylene carbon deviation of 0.428 Å.

- Stereochemistry : Both stereogenic centers exhibit (S)-configuration, confirmed by Flack parameter analysis (R factor = 0.054) .

Advanced: How are fluorinated oxazolidinone analogs used in asymmetric synthesis?

Fluorous oxazolidinones (e.g., perfluorooctyl-substituted derivatives) act as chiral auxiliaries for:

- Radical conjugate additions : Enhanced stereoselectivity in reactions like propenoyl additions (e.g., 290a, 290b) .

- Facile purification : Fluorinated tags enable liquid-liquid extraction for auxiliary removal, improving yield in multi-step syntheses .

Advanced: How to resolve contradictions between experimental and computational conformational data?

If X-ray data (envelope conformation ) conflicts with computational models (e.g., DFT-predicting chair forms):

Validate computational parameters : Adjust torsional angles and basis sets (e.g., B3LYP/6-31G*).

Solvent effects : Simulate crystal packing forces to account for solid-state distortions.

Dynamic NMR : Compare solution-phase conformations to identify environmental influences.

Advanced: What methods enable thionation of the oxazolidinone ring?

Thionation to oxazolidine-2-thione derivatives involves:

- Lawesson’s reagent : React at 80°C in toluene, monitoring via IR (C=O → C=S shift at ~1200 cm⁻¹).

- Chirality retention : (S)-configuration is preserved, confirmed by X-ray of analogs like (S)-4-benzyloxazolidine-2-thione .

Advanced: What mechanistic insights exist for oxazolidinone ring-opening reactions?

Key steps in hydrolysis/N-deprotection:

Base-mediated cleavage : NaOH hydrolyzes the carbamate, yielding a secondary amine.

Protecting group strategy : Tosyl (Ts) groups are removed via H₂/Pd-C, preserving the hexanoyl chain .

Kinetic studies : Pseudo-first-order kinetics (pH 10–12) suggest nucleophilic attack by hydroxide ion.

Advanced: What challenges arise when scaling up synthesis?

- Racemization risk : Elevated temperatures during acylation require strict anhydrous conditions.

- Purification : Chromatography is impractical; alternative methods include crystallization from ethyl acetate/hexane (yield: 70–85%) .

- Byproduct control : Monitor for over-acylation using LC-MS (m/z 310.2 for hexanoyl adducts).

Advanced: How are biocatalytic approaches applied to modify this scaffold?

- Lipase-mediated resolution : Candida antarctica lipase B (CAL-B) resolves racemic mixtures in transesterification.

- Enantioselective hydrolysis : Engineered esterases improve yield of (S)-enantiomer (ee >98%) .

Advanced: How does solvent polarity affect oxazolidinone stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.